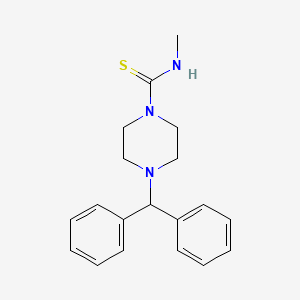

4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide

Vue d'ensemble

Description

4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents. This compound, in particular, has a unique structure that includes a diphenylmethyl group and a carbothioamide moiety, which contribute to its distinct chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide typically involves the reaction of diphenylmethyl chloride with N-methylpiperazine in the presence of a base, followed by the introduction of the carbothioamide group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like sodium hydride or potassium carbonate. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow methods to enhance efficiency and yield. Continuous flow reactors allow for better control of reaction parameters and can lead to higher purity and yield of the final product. The use of microreactors, which provide a large surface area-to-volume ratio, can also improve the reaction efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted piperazine derivatives.

Applications De Recherche Scientifique

Pharmacological Properties

The compound exhibits a range of pharmacological activities, making it a subject of interest in medicinal chemistry.

- Antimicrobial Activity : Research indicates that derivatives of piperazine, including 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide, show promising results against various pathogens, including Mycobacterium tuberculosis. A study demonstrated that modifications to the piperazine structure can enhance anti-tuberculosis activity, highlighting the importance of structural variations in developing effective antimycobacterial agents .

- Neuroprotective Effects : The compound has been associated with neuroprotective properties. It has shown potential in improving cerebral circulation and protecting against ischemic damage in brain cells. This effect is particularly relevant for conditions such as cerebral infarction and multi-infarct dementia .

- Antioxidant and Anti-inflammatory Properties : The compound's structure allows it to act as an antioxidant and anti-inflammatory agent. Studies have reported its effectiveness in scavenging free radicals and reducing inflammation, which are critical factors in various chronic diseases .

Case Studies

Several studies have documented the applications of this compound:

- Study on Antimycobacterial Activity : A recent investigation assessed the efficacy of a series of piperazine derivatives against Mycobacterium tuberculosis. The study found that certain modifications to the diphenylmethyl group significantly enhanced antimicrobial activity, with several compounds showing minimum inhibitory concentrations below 3.80 μM .

- Neuroprotection in Ischemia Models : Experimental models of cerebral ischemia have demonstrated that compounds similar to this compound can protect neuronal cells from oxidative stress-induced damage. These findings suggest potential therapeutic applications for treating ischemic strokes .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(diphenylmethyl)piperazine-1-carbothioamide

- N-methylpiperazine-1-carbothioamide

- Diphenylmethylpiperazine

Uniqueness

4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide is unique due to the presence of both the diphenylmethyl and carbothioamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific research and therapeutic applications .

Activité Biologique

The compound 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide is a member of the piperazine family, which has garnered attention for its diverse biological activities, including anticonvulsant, antimicrobial, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of diphenylmethyl halides with N-methylpiperazine and subsequent conversion to the carbothioamide form. The structural characteristics are crucial for understanding its biological activity, particularly its interaction with biological targets.

Anticonvulsant Activity

Research has demonstrated that derivatives of piperazine compounds exhibit significant anticonvulsant properties. For instance, a study reported that certain piperazine derivatives showed efficacy in preventing seizures in animal models, with specific compounds demonstrating superior activity compared to established anticonvulsants . The mechanism often involves modulation of neurotransmitter systems, particularly GABAergic pathways.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogens, including Mycobacterium tuberculosis. A study indicated that compounds containing diphenylmethyl groups exhibited enhanced inhibitory effects on M. tuberculosis strains, with minimum inhibitory concentrations (MIC) as low as 11.53 μM . This suggests that structural modifications can significantly impact antimicrobial efficacy.

Anticancer Properties

The anticancer activity of this compound has also been explored. Research indicates that similar piperazine derivatives can induce cytotoxic effects on cancer cell lines, such as HepG2 (human liver cancer cells). The mechanism appears to involve apoptosis induction and cell cycle arrest, although specific pathways remain to be fully elucidated .

Case Study 1: Anticonvulsant Efficacy

In a controlled study, various piperazine derivatives were administered to rats to assess their anticonvulsant properties using the maximal electroshock seizure (MES) model. The results highlighted that while some compounds exhibited significant protective effects against seizures, others showed neurotoxicity at higher doses .

| Compound | Dose (mg/kg) | Efficacy | Neurotoxicity |

|---|---|---|---|

| Compound A | 30 | High | No |

| Compound B | 100 | Moderate | Yes |

| Compound C | 300 | Low | Yes |

Case Study 2: Antimicrobial Activity

A series of studies focused on the antimicrobial properties of piperazine derivatives against M. tuberculosis revealed that compounds with bulky lipophilic groups, such as diphenylmethyl, significantly improved activity. The study found a direct correlation between lipophilicity and antimicrobial efficacy .

| Compound | MIC (μM) | Activity Level |

|---|---|---|

| Compound X | <3.80 | Effective |

| This compound | 11.53 | High |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at the piperazine nitrogen or the carbothioamide group can lead to enhanced biological activities. For example, increasing the lipophilicity by adding bulky groups has been shown to improve interactions with biological targets .

Q & A

Q. Basic Synthesis and Optimization

Q. What are the standard synthetic routes for 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions starting from a piperazine core. A common approach includes:

- Step 1 : Functionalization of the piperazine ring with a diphenylmethyl group via nucleophilic substitution or coupling reactions, using reagents like diphenylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Introduction of the methyl group via reductive alkylation (e.g., formaldehyde/NaBH₃CN) .

- Step 3 : Carbothioamide formation by reacting the secondary amine with thiophosgene or thiourea derivatives .

Optimization strategies : - Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.

- Monitor reaction progress via TLC or HPLC to isolate intermediates .

- Purify via column chromatography or recrystallization to achieve >95% purity .

Q. Structural Characterization

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., diphenylmethyl protons at δ 7.2–7.4 ppm, piperazine methyl at δ 2.3–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ at m/z 365.2) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

- FT-IR : Peaks at ~1250 cm⁻¹ (C=S stretch) and ~1600 cm⁻¹ (aromatic C=C) .

Q. Biological Activity Profiling

Q. How can researchers evaluate the enzyme inhibition or receptor-binding potential of this compound?

- Enzyme Inhibition Assays : Use fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition via Ellman’s method) with IC₅₀ calculations .

- Receptor Binding Studies : Radioligand displacement assays (e.g., dopamine D₂/D₃ receptors) to measure Ki values .

- Cellular Models : Test cytotoxicity (MTT assay) and apoptosis (flow cytometry) in cancer cell lines (e.g., HeLa, MCF-7) .

Q. Advanced Structure-Activity Relationship (SAR) Analysis

Q. How do structural modifications (e.g., substituent changes) impact biological activity, and how can contradictions in SAR data be resolved?

- Substituent Effects : Compare analogs (e.g., replacing diphenylmethyl with fluorophenyl groups reduces lipophilicity but enhances metabolic stability) .

- Data Contradictions : Address discrepancies (e.g., conflicting IC₅₀ values across studies) via meta-analysis of assay conditions (e.g., buffer pH, ATP concentration in kinase assays) .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes and validate with mutagenesis studies .

Q. Physicochemical Property Assessment

Q. What methodologies are recommended for determining solubility, stability, and partition coefficients?

- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, analyzed via UV-spectroscopy .

- Stability : Forced degradation studies under acidic/alkaline, oxidative (H₂O₂), and thermal stress, monitored by HPLC .

- LogP : Reverse-phase HPLC retention time correlation or shake-flask partitioning in octanol/water .

Q. Computational and Mechanistic Studies

Q. How can molecular docking and dynamics simulations elucidate the compound’s mechanism of action?

- Docking Workflow :

- Prepare protein structure (PDB ID: e.g., 4XD7 for dopamine receptors).

- Generate ligand conformers (Open Babel) and dock using Glide (Schrödinger Suite) .

- Validate poses with MM-GBSA binding energy calculations.

- MD Simulations : Run 100 ns trajectories (GROMACS) to assess binding stability and key residue interactions (e.g., π-π stacking with diphenylmethyl groups) .

Q. Synthetic Scale-Up Challenges

Q. What are the critical considerations for scaling up synthesis while maintaining reproducibility?

- Reagent Stoichiometry : Optimize equivalents of diphenylmethyl chloride to avoid side products (e.g., di-substitution) .

- Temperature Control : Use jacketed reactors for exothermic reactions (e.g., thiourea coupling) .

- Purification : Switch from column chromatography to fractional crystallization for cost-effective scale-up .

Q. Comparative Analysis with Analogues

Q. How does this compound differ from structurally similar piperazine carbothioamides in terms of reactivity and bioactivity?

- Reactivity : The diphenylmethyl group enhances steric hindrance, slowing nucleophilic attacks compared to diethyl analogs .

- Bioactivity : Higher logP (lipophilicity) improves blood-brain barrier penetration relative to sulfamoylphenyl derivatives .

Q. Stability in Biological Matrices

Q. What protocols ensure accurate quantification of the compound in plasma or tissue samples?

- Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by SPE (C18 cartridges) .

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization. Monitor transitions m/z 365.2 → 120.1 (quantifier) and 365.2 → 92.1 (qualifier) .

Q. Toxicity and Safety Profiling

Q. What preclinical models are suitable for assessing acute and chronic toxicity?

- In Vivo : OECD 423 guidelines for acute toxicity in rodents (dose range: 50–2000 mg/kg) .

- Genotoxicity : Ames test (TA98 strain) and micronucleus assay in human lymphocytes .

Propriétés

IUPAC Name |

4-benzhydryl-N-methylpiperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3S/c1-20-19(23)22-14-12-21(13-15-22)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCPVMCENUAIIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.